molecular formula C5H5Na B8789770 sodium;cyclopenta-1,3-diene

sodium;cyclopenta-1,3-diene

Cat. No.: B8789770
M. Wt: 88.08 g/mol
InChI Key: JQUZTGJSSQCTPV-UHFFFAOYSA-N
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Description

sodium;cyclopenta-1,3-diene is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry, particularly in the synthesis of metallocenes and other cyclopentadienyl derivatives .

Preparation Methods

sodium;cyclopenta-1,3-diene is commercially available as a solution in tetrahydrofuran (THF). It is typically prepared by treating cyclopentadiene with sodium. The reaction can be conducted by heating a suspension of molten sodium in dicyclopentadiene . The general reaction is as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ]

In former times, sodium was provided in the form of “sodium wire” or “sodium sand,” a fine dispersion of sodium prepared by melting sodium in refluxing xylene and rapidly stirring . Sodium hydride is also a convenient base for this preparation: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ]

Chemical Reactions Analysis

sodium;cyclopenta-1,3-diene undergoes various types of reactions, including:

    Substitution Reactions: It reacts with metal halides to form metallocenes. For example[ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]

    Addition Reactions: It can react with carbonyl compounds to form substituted cyclopentadienyl derivatives[ \text{NaC}_5\text{H}_5 + \text{O}=\text{C}(\text{OEt})_2 \rightarrow \text{NaC}_5\text{H}_4\text{CO}_2\text{Et} + \text{NaOEt} ]

Common reagents used in these reactions include metal halides and carbonyl compounds, and the major products formed are metallocenes and substituted cyclopentadienyl derivatives .

Scientific Research Applications

sodium;cyclopenta-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodiumcyclopentadienide exerts its effects is primarily through its ability to donate electrons and form stable complexes with metals. The cyclopentadienide anion (C₅H₅⁻) acts as a ligand, coordinating with metal centers to form metallocenes. This coordination stabilizes the metal center and facilitates various catalytic processes .

Comparison with Similar Compounds

sodium;cyclopenta-1,3-diene is unique due to its ability to form stable metallocene complexes. Similar compounds include:

    Potassiumcyclopentadienide (C₅H₅K): Similar in reactivity but less commonly used due to the higher reactivity of potassium.

    Lithiumcyclopentadienide (C₅H₅Li): Often used in similar applications but can be more reactive and less stable than sodiumcyclopentadienide.

    Tetrabutylammoniumcyclopentadienide (C₅H₅NBu₄): Used in ionic form and supported entirely by ionic bonding.

These compounds share similar reactivity patterns but differ in their stability and ease of handling, making sodiumcyclopentadienide a preferred choice in many applications.

Properties

Molecular Formula

C5H5Na

Molecular Weight

88.08 g/mol

IUPAC Name

sodium;cyclopenta-1,3-diene

InChI

InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1

InChI Key

JQUZTGJSSQCTPV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=[C-]1.[Na+]

Origin of Product

United States

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